(R)-3-(2-methoxyphenoxy)propane-1,2-diol

diabetic neuropathy neurite outgrowth enantioselective pharmacology

(R)-3-(2-Methoxyphenoxy)propane-1,2-diol, also referred to as (R)-guaifenesin, is the optically pure R-enantiomer of the well-known chiral drug guaifenesin. It belongs to the class of glycerol aromatic monoethers bearing a 3-aryloxypropane-1,2-diol backbone.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 61248-75-7
Cat. No. B1336395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(2-methoxyphenoxy)propane-1,2-diol
CAS61248-75-7
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CO)O
InChIInChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1
InChIKeyHSRJKNPTNIJEKV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(2-Methoxyphenoxy)propane-1,2-diol (CAS 61248-75-7): Procurement-Grade Overview of the R-Enantiomer of Guaifenesin


(R)-3-(2-Methoxyphenoxy)propane-1,2-diol, also referred to as (R)-guaifenesin, is the optically pure R-enantiomer of the well-known chiral drug guaifenesin . It belongs to the class of glycerol aromatic monoethers bearing a 3-aryloxypropane-1,2-diol backbone [1]. The racemic mixture (CAS 93-14-1) is an FDA-approved expectorant and centrally acting muscle relaxant used worldwide in OTC cough preparations [2]. The (R)-enantiomer (CAS 61248-75-7) has a molecular formula of C10H14O4, a molecular weight of 198.22 g/mol, and one defined stereocentre at the C-2 position of the propane-1,2-diol chain . Physicochemical characterization indicates a predicted density of 1.2±0.1 g/cm³, boiling point of 356.8±27.0 °C at 760 mmHg, and aqueous solubility of approximately 50 mg/mL at 25 °C .

Why Racemic Guaifenesin or the S-Enantiomer Cannot Substitute for (R)-3-(2-Methoxyphenoxy)propane-1,2-diol in Stereochemically Demanding Applications


Racemic guaifenesin (CAS 93-14-1) and the (S)-enantiomer are not functionally interchangeable with the (R)-enantiomer because the stereochemistry at the chiral C-2 centre governs biological activity in a binary, on/off manner for specific pharmacological targets [1]. Published evidence demonstrates that in a neurite outgrowth assay using adult sensory neurons, the (R)-enantiomer carried essentially all biological activity while the (S)-enantiomer was inactive [1]. Parallel findings exist in the closely related methocarbamol series, where (+)-R-methocarbamol exhibits higher muscle relaxant activity than either racemic methocarbamol or (-)-S-methocarbamol in the rotarod test [2]. Furthermore, the racemate crystallizes as a stable conglomerate—a property that enables enantiomer separation but also means that a racemic specification cannot guarantee enantiopurity for applications where stereochemical integrity is critical [3]. For research requiring defined stereochemistry for SAR studies, chiral synthon preparation, or enantioselective pharmacological profiling, substitution with the racemate introduces an equimolar amount of the inactive or differentially active antipode, compromising data interpretability and functional outcomes [1][2].

Quantitative Differentiation Evidence for (R)-3-(2-Methoxyphenoxy)propane-1,2-diol Relative to Comparators


Neurite Outgrowth Activity: (R)-Enantiomer Active vs. (S)-Enantiomer Inactive

In a blinded in vitro screen using adult mouse dorsal root ganglion neurons, racemic (R/S)-guaifenesin was identified as a potent enhancer of neurite outgrowth. When the individual enantiomers were tested separately, the (R)-enantiomer, (R)-3-(2-methoxyphenoxy)propane-1,2-diol, carried the most biological activity, whereas the (S)-enantiomer was inactive [1]. The study further confirmed that neither (R)-1 nor (S)-1 was rapidly metabolized in microsomal assays, and both showed moderate membrane permeability in the PAMPA assay, indicating that the differential activity is attributable to target engagement rather than pharmacokinetic divergence [1]. In vivo, both the racemate (R/S)-1 and the pure (R)-1 partially prevented motor nerve conduction velocity slowing in a streptozotocin-induced mouse model of type 1 diabetes [1].

diabetic neuropathy neurite outgrowth enantioselective pharmacology

Conglomerate-Forming Crystallization: Meyerhoffer Coefficient >2 Enables Cost-Effective Enantiopure Production

Racemic guaifenesin crystallizes as a stable conglomerate—a physical mixture of enantiomerically pure crystals of (R)- and (S)-enantiomers—rather than as a racemic compound [1]. The Meyerhoffer coefficient for the guaifenesin-water system was determined to be more than 2 and strongly temperature-dependent [1]. Neither crystalline hydrates nor polymorphs were detected within the 10–40 °C range, confirming robust phase behavior amenable to industrial-scale separation [1]. This conglomerate-forming property is not universal among chiral drugs; it is shared by mephenesin and methocarbamol within the 3-aryloxypropane-1,2-diol series but is absent in many other chiral pharmaceutical compounds, which crystallize as racemic compounds requiring costly chiral chromatography or asymmetric synthesis for enantiopure production [2].

chiral resolution preferential crystallization conglomerate process chemistry

Scalable Preferential Crystallization Process Using (R)-Guaifenesin Seeds Achieves High Enantiopurity and Productivity

Building on the conglomerate-forming property of guaifenesin, Temmel et al. (2019) developed and optimized a Coupled Preferential Crystallization-selective Dissolution (CPCD) process for resolving racemic guaifenesin into its pure enantiomers [1]. The process uses a subcooled racemic supersaturated solution seeded with as little as 0.1 g of (R)-guaifenesin crystals at a subcooling of 0.5 K to initiate selective crystallization of the (R)-enantiomer [1]. After rational process development and empirical optimization, very high purities and productivities were achieved, demonstrating the great potential of this approach for industrial-scale applications [1]. A strategy for process control based on inline turbidity measurement was also established, enabling robust, scalable production of enantiopure (R)-guaifenesin without chiral auxiliaries or chromatographic separation [1]. This process-based differentiation means that procurement of (R)-guaifenesin benefits from a demonstrated, cost-efficient manufacturing route that is not available for many other chiral pharmaceutical intermediates.

process development enantiomer separation crystallization engineering GMP manufacturing

Methocarbamol Enantiomer Activity Parallel: R-Configuration Confers Superior Muscle Relaxant Activity in the Guaifenesin Structural Class

Methocarbamol, the 1-carbamate derivative of guaifenesin, is a clinically used centrally acting muscle relaxant [1]. Souri et al. (1999) evaluated the muscle relaxant activity of racemic methocarbamol and its pure enantiomers using the rotarod test in mice after intraperitoneal administration [2]. The results demonstrated that (+)-R-methocarbamol has higher muscle relaxant activity compared with racemic methocarbamol or (-)-S-methocarbamol [2]. This finding establishes a consistent structure-activity pattern across the guaifenesin/methocarbamol chemical series: the (R)-configuration at the propane-1,2-diol C-2 stereocentre is the pharmacophoric determinant for biological activity in both the parent diol (neurite outgrowth) and its carbamate derivative (muscle relaxation). The (S)-enantiomers in both series are consistently less active or inactive [1][2].

muscle relaxant methocarbamol enantioselective activity rotarod test

Enantiopure (R)-Guaifenesin as a Chiral Synthon: Precursor for Nonracemic Lariat Crown Ethers

Bredikhina et al. (2011) demonstrated that enantiopure (R)-3-(2-methoxyphenoxy)propane-1,2-diol, obtained via direct resolution of the spontaneously resolving racemic conglomerate, serves as a cheap and readily available enantiopure precursor for synthesizing a family of nonracemic lariat crown ethers bearing ligating OAr and OMe arms [1]. The derived lariat ethers were evaluated for host-guest complexation and extraction of chiral ammonium hexafluorophosphate salts from aqueous to organic phase, with moderate enantiomeric recognition achieved using specific ether variants (e.g., 11c) [1]. The effectiveness of lariat ethers with ortho-OMe substituents (derived from the native guaifenesin substitution pattern) was greater than para-OME analogues, demonstrating that the ortho-methoxyphenoxy architecture of the starting (R)-guaifenesin is structurally optimal for this application [1].

chiral synthon crown ether lariat ether enantioselective recognition

Priority Application Scenarios for (R)-3-(2-Methoxyphenoxy)propane-1,2-diol Based on Quantitative Differentiation Evidence


Diabetic Peripheral Neuropathy Drug Discovery and Phenotypic Screening

Research groups investigating neurite outgrowth enhancers for diabetic neuropathy should procure the (R)-enantiomer rather than racemic guaifenesin. Hadimani et al. (2013) established that the (R)-enantiomer carries the biological activity in neurite outgrowth while the (S)-enantiomer is inactive, and both the racemate and (R)-enantiomer partially prevent motor nerve conduction velocity slowing in a type 1 diabetes mouse model [1]. Using racemic material would introduce 50% inactive stereoisomer, diluting assay signals and complicating SAR interpretation. The procurement specification should require enantiomeric purity verification (e.g., chiral HPLC or optical rotation) as a QC gate [1].

Enantiopure Chiral Synthon for Asymmetric Synthesis of Lariat Ethers and Supramolecular Hosts

Synthetic chemistry laboratories preparing nonracemic crown ethers or lariat ethers for chiral recognition and enantioselective extraction applications benefit from (R)-guaifenesin as a commercially viable, enantiopure starting material. Bredikhina et al. (2011) demonstrated that the native ortho-methoxyphenoxy substitution pattern of (R)-guaifenesin yields lariat ethers with superior extraction effectiveness compared to para-substituted analogues, and the spontaneous resolution property of the racemate ensures a cost-effective supply of enantiopure precursor [1]. Procurement of (R)-guaifenesin with certified enantiomeric excess (e.g., ≥98% ee) is critical for ensuring stereochemical fidelity in downstream chiral hosts [1].

Process Development and Scale-Up of Preferential Crystallization for Chiral API Manufacturing

Chemical engineers and process chemists developing enantiomer separation workflows can leverage (R)-guaifenesin as a model system for preferential crystallization process design. Temmel et al. (2019) validated a CPCD process using (R)-guaifenesin seeds (0.1 g, 0.5 K subcooling) that achieves high purity and productivity with inline turbidity-based process control [1]. The conglomerate-forming nature (Meyerhoffer coefficient >2) established by Fayzullin et al. (2014) provides the thermodynamic foundation for this separation [2]. Procurement of well-characterized (R)-guaifenesin seed crystals of known particle size distribution and enantiopurity is essential for reproducible crystallization process development [1][2].

Enantioselective Pharmacological Profiling of 3-Aryloxypropane-1,2-diol Derivatives

Pharmacology laboratories conducting structure-activity relationship (SAR) studies across the guaifenesin-methocarbamol-mephenesin series should standardize on enantiopure (R)-configured material. Souri et al. (1999) demonstrated that (+)-R-methocarbamol has higher muscle relaxant activity than racemic or (-)-S-methocarbamol, and Hadimani et al. (2013) showed that (R)-guaifenesin is the active enantiomer for neurite outgrowth while (S)-guaifenesin is inactive [1][2]. This consistent R-enantiomer activity advantage across the chemical series supports a procurement strategy that specifies (R)-stereochemistry as a default for all pharmacological profiling studies in this compound class [1][2].

Quote Request

Request a Quote for (R)-3-(2-methoxyphenoxy)propane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.